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Compound of Interest

2-Chloro-4-ethylquinoline-3-
Compound Name:
carbonitrile

cat. No.: B3032061

This guide provides a comprehensive technical overview of 2-Chloro-4-ethylquinoline-3-
carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal
chemistry and drug development. This document details its core physicochemical properties,
outlines a validated synthetic pathway, and discusses its potential applications, grounded in the
broader context of quinoline chemistry.

Core Molecular Attributes

2-Chloro-4-ethylquinoline-3-carbonitrile is a substituted quinoline derivative. The quinoline
scaffold is a privileged structure in medicinal chemistry, forming the core of numerous
pharmaceuticals. The specific substitutions on this molecule—a chloro group at the 2-position,
an ethyl group at the 4-position, and a carbonitrile group at the 3-position—impart distinct
chemical properties and offer versatile handles for further synthetic modifications.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight,
which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
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Property Value Reference
Molecular Formula C12H9CIN:2 [1]
Molecular Weight 216.67 g/mol [1]
CAS Number 101617-64-5 [1]

Synthesis Pathway and Mechanistic Insights

The synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile is typically achieved through a
multi-step process, leveraging well-established reactions in heterocyclic chemistry. Acommon
and effective route involves the Vilsmeier-Haack reaction to construct the core quinoline ring
system, followed by the conversion of a formyl group to the target carbonitrile.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with a suitably substituted acetanilide, which
undergoes cyclization to form a 2-chloro-3-formylquinoline intermediate. This intermediate is
then converted to the final carbonitrile product. This two-stage approach provides a reliable
method for accessing this class of compounds.
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Vilsmeier-Haack Reagent
(POCIs/DMF)
Conversion Reagents N-Arylpropionamide
(e.g., Hydroxylamine, then Dehydration) (Substituted Acetanilide Analogue)

Vilsmeier Cyclization

2-Chloro-4-ethylquinoline-3-carbaldehyde |
(Intermediate)

i\litrﬂe Formation

2-Chloro-4-ethylquinoline-3-carbonitrile

(Final Product)

Click to download full resolution via product page

Caption: General synthetic workflow for 2-Chloro-4-ethylquinoline-3-carbonitrile.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Cyclization and Subsequent Nitrile Formation

This protocol describes a representative synthesis. Note: While this procedure is based on
established methods for analogous compounds, specific reaction conditions (temperature,
time, stoichiometry) may require optimization for 2-Chloro-4-ethylquinoline-3-carbonitrile.

Part A: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde (Intermediate)

o Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a
magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0-5°C in an ice bath.
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» Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs3) dropwise to the cooled
DMF with vigorous stirring. Maintain the temperature below 10°C. Allow the mixture to stir for
30 minutes to form the Vilsmeier reagent.

o Cyclization: Add the N-arylpropionamide precursor to the flask. Heat the reaction mixture to
80-90°C and maintain for 4-6 hours.[2] The progress of the reaction should be monitored by
Thin Layer Chromatography (TLC).

o Work-up: After completion, carefully pour the reaction mixture onto crushed ice. Neutralize
the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is
approximately 7.

 [solation: The solid precipitate, 2-chloro-4-ethylquinoline-3-carbaldehyde, is collected by
vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent
like ethanol can be performed for purification.

Part B: Conversion to 2-Chloro-4-ethylquinoline-3-carbonitrile

e Oxime Formation: Dissolve the intermediate from Part A in a suitable solvent such as
ethanol. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate). Reflux the
mixture for 1-2 hours to form the corresponding aldoxime.

o Dehydration to Nitrile: The aldoxime can be converted to the nitrile by heating with a
dehydrating agent like acetic anhydride or thionyl chloride. A one-pot method involves
treating the corresponding aldehyde with agueous ammonia in the presence of an oxidizing
agent like ceric ammonium nitrate to directly yield the carbonitrile.[2]

« |solation and Purification: After the reaction is complete, the mixture is cooled and poured
into water. The solid product is collected by filtration, washed, and dried. Purification can be
achieved by column chromatography or recrystallization.

Physicochemical and Spectroscopic
Characterization

While specific experimental data for 2-Chloro-4-ethylquinoline-3-carbonitrile is not widely
published, the expected properties can be inferred from closely related analogs, such as the 4-
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methyl derivative.[3]

Property Expected Observation Basis of Inference
White to off-white or pale General property of similar
Appearance _ o o
yellow solid quinoline derivatives.[3]
_ _ Not available (The 4-methyl
Melting Point [3]
analog melts at 126-128°C)
Expected to be soluble in
common organic solvents N
. ) General solubility of related
Solubility (e.g., Dichloromethane,

Chloroform, DMF) and have

low solubility in water.

heterocyclic compounds.[3]

Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp peak

for the nitrile (C=N) stretching vibration, typically in the range of 2220-2240 cm~1. Other

significant peaks would include those for C=C and C=N stretching in the aromatic quinoline

system (approx. 1500-1600 cm~1) and C-ClI stretching.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum would show signals for the aromatic protons on the quinoline ring,

a quartet and a triplet for the ethyl group protons, and a characteristic downfield singlet for

the proton at the 5-position of the quinoline ring.

o 183C NMR: The carbon spectrum would display signals for the carbonitrile carbon (typically

~115-120 ppm), the carbons of the quinoline ring system, and the two carbons of the ethyl

group.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*) at m/z

216, corresponding to the molecular weight. A characteristic isotopic peak (M+2) at m/z 218
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with an intensity of approximately one-third of the M+ peak would confirm the presence of a
single chlorine atom.

Applications in Drug Discovery and Medicinal
Chemistry

While specific applications for 2-Chloro-4-ethylquinoline-3-carbonitrile are not extensively
documented, its structural motifs are prevalent in compounds with a wide range of biological
activities. The quinoline core is a well-known pharmacophore with applications in developing
agents that are:

» Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell
lines.

» Antimicrobial: The quinoline scaffold is found in numerous antibacterial and antifungal
agents.

» Anti-inflammatory: This class of compounds has been explored for its potential to modulate
inflammatory pathways.[1]

The reactive chloro and nitrile groups on 2-Chloro-4-ethylquinoline-3-carbonitrile make it a
valuable intermediate for the synthesis of more complex molecules and chemical libraries for
screening in drug discovery programs. The chloro group at the 2-position is particularly
susceptible to nucleophilic substitution, allowing for the introduction of various functional
groups to explore structure-activity relationships (SAR).

Safety and Handling

Detailed toxicological data for 2-Chloro-4-ethylquinoline-3-carbonitrile is not available.
However, based on related compounds with chloro and cyano functionalities, it should be
handled with care in a well-ventilated fume hood. Appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of
dust and contact with skin and eyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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